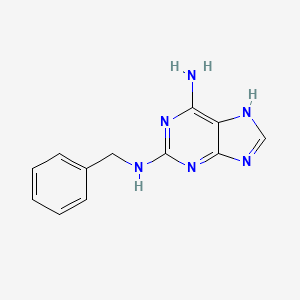

N2-benzyl-9H-purine-2,6-diamine

Description

Properties

Molecular Formula |

C12H12N6 |

|---|---|

Molecular Weight |

240.26 g/mol |

IUPAC Name |

2-N-benzyl-7H-purine-2,6-diamine |

InChI |

InChI=1S/C12H12N6/c13-10-9-11(16-7-15-9)18-12(17-10)14-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H4,13,14,15,16,17,18) |

InChI Key |

PCRHXLPZZNPXMQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC(=C3C(=N2)N=CN3)N |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity:

N2-benzyl-9H-purine-2,6-diamine and its derivatives have been investigated for their ability to inhibit DNA topoisomerase II, an enzyme crucial for DNA replication and cell division. Inhibition of this enzyme can lead to apoptosis in cancer cells, making these compounds promising candidates for cancer therapy. Research indicates that compounds in this class can serve as ATP competitive inhibitors of topoisomerase II, thus blocking the enzyme's activity without inducing significant toxicity in normal cells .

Proliferative Diseases:

The use of purine derivatives like this compound is being explored for treating various proliferative diseases. These include cancers such as breast, prostate, and colorectal cancers. The compounds have been shown to enhance radiosensitivity in tumors that are typically resistant to radiation therapy . Their ability to interfere with cellular mechanisms involved in tumor growth positions them as valuable agents in oncology.

Anticonvulsant Properties

Research has demonstrated that derivatives of this compound exhibit anticonvulsant activity. A study focused on 9-alkyl-6-substituted purines indicated that compounds with a benzyl substituent at the 9-position showed significant efficacy against maximal electroshock-induced seizures in animal models. This suggests potential therapeutic applications in managing epilepsy and other seizure disorders .

Metabolic Disorders

Recent studies have highlighted the role of this compound derivatives in modulating metabolic pathways. Specifically, they have been linked to the inhibition of inositol hexakisphosphate kinase, which plays a role in obesity and type 2 diabetes. By influencing the inositol pyrophosphate pathways, these compounds may offer new avenues for treating metabolic disorders.

Comparative Analysis of Related Compounds

To better understand the unique properties of this compound, a comparison with related compounds can be informative:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| N2-(m-Trifluorobenzyl), N6-(p-nitrobenzyl)purine | Purine derivative | Potent inhibitor of inositol hexakisphosphate kinase; anti-obesity effects |

| 2-Amino-9H-purine | Simple purine | Lacks benzyl substitution; less complex |

| 2,6-Diaminopurine | Basic purine derivative | No benzyl group; simpler structure |

| N-Benzyl-9H-purin-6-amine | Related purine derivative | Similar but lacks amino group at position 2 |

This table illustrates how this compound stands out due to its dual amino functionality combined with the benzyl group, enhancing its biological interactions compared to simpler analogs.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

- N2 vs. N6 Substitution : N2-benzyl derivatives are synthesized via direct alkylation at the N2 position, whereas N6-substituted analogs (e.g., N6-cyclopropyl) require selective substitution at the 6-position, often using protective groups .

- N9 Modification : Adding bulky groups at N9 (e.g., cyclopentyl or thiazolylmethyl) enhances membrane permeability and target selectivity, as seen in anticancer compounds like BP14 .

Key Observations:

- Antimicrobial Activity : N6-substituted derivatives (e.g., cyclopropyl) show stronger antimicrobial effects than N2-benzyl analogs, likely due to enhanced hydrophobicity .

- Anticancer Activity : Bulky N9 substituents (e.g., cyclopentyl in BP14) improve interaction with cellular targets like YTHDC1, a protein implicated in cancer progression .

Preparation Methods

Sequential Nucleophilic Aromatic Substitution (SNAr)

Purine derivatives are highly amenable to SNAr reactions due to the electron-deficient nature of the aromatic system. The 2-, 6-, and 8-positions are typically reactive toward nucleophiles such as amines, alkoxides, and thiols. For this compound, a stepwise substitution strategy is employed:

-

C6 Substitution : Initial displacement of a leaving group (e.g., chloro, thiol) at the 6-position.

-

C2 Substitution : Subsequent substitution at the 2-position with benzylamine.

-

N9 Functionalization : Optional alkylation or protection of the N9 position, though the target compound retains a hydrogen at this site.

A critical challenge lies in achieving regioselectivity, as the 2-position is less reactive than the 6-position due to electronic and steric factors. Microwave-assisted synthesis has emerged as a solution to enhance reaction rates and yields at this position.

Detailed Synthetic Protocols

Two-Step Synthesis via 2,6-Dichloropurine Intermediate

This method, adapted from patent WO2005097135A2 and PMC6272238, involves:

Step 1: C6 Amination of 2,6-Dichloropurine

2,6-Dichloropurine is treated with an excess of benzylamine in dimethylacetamide (DMAC) at 150°C under argon for 12–24 hours. The reaction is quenched with water, and the product (6-benzylamino-2-chloro-9H-purine) is extracted with ethyl acetate and purified via flash chromatography.

Step 2: C2 Amination

The 2-chloro intermediate undergoes a second SNAr reaction with benzylamine under microwave irradiation (135°C, 1 hour) in 1-butanol with N,N-diisopropylethylamine (DIPEA) as a base. This yields this compound with a reported yield of 43%–95%.

Key Reaction Conditions:

| Parameter | Specification |

|---|---|

| Solvent | 1-Butanol or DMAC |

| Temperature | 135°C (microwave) or 150°C (reflux) |

| Catalyst/Base | DIPEA |

| Purification | Flash chromatography (SiO₂) |

One-Pot Synthesis Using Metal-Free Oxidative Coupling

A novel approach from Nature Scientific Reports employs N,N-dimethylpropanamide as a solvent and oxidative agent. Diaminopyrimidines react with primary alkoxides and benzylamine in a one-pot procedure, forming the purine core and introducing substituents simultaneously. While this method reduces step count, yields for N2-benzyl derivatives remain moderate (35%–50%).

Mechanistic Insights and Optimization

Role of Solvent and Base

Microwave vs. Conventional Heating

Comparative studies demonstrate that microwave irradiation reduces reaction times from 24–40 hours to 1 hour for C2 substitutions, with minimal impact on yields. This is attributed to rapid, uniform heating and reduced decomposition.

Purification and Characterization

Chromatographic Techniques

Q & A

Q. Q1. What are the recommended synthetic methodologies for preparing N2-benzyl-9H-purine-2,6-diamine derivatives, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of N2-benzyl-substituted purine derivatives typically involves nucleophilic substitution or coupling reactions. For example, microwave-assisted synthesis under inert atmospheres (e.g., nitrogen) has been shown to improve reaction efficiency and yield. Key steps include:

- Substrate activation : Use of trifluoromethanesulfonic acid (CFSOH) as a catalyst for deprotection or coupling, as demonstrated in the synthesis of analogous purine derivatives .

- Solvent optimization : Anhydrous dichloromethane (CHCl) or ethanol under reflux conditions enhances solubility and reduces side reactions .

- Purification : Flash chromatography (e.g., cyclohexane-ethyl acetate gradients) and recrystallization (e.g., ethanol) are critical for achieving >95% purity .

Data Note : Yield variations (50–85%) depend on substituent steric effects and electronic properties of benzyl groups.

Q. Q2. How can researchers validate the structural integrity of this compound derivatives post-synthesis?

Methodological Answer: Structural validation requires a combination of spectroscopic and analytical techniques:

- Nuclear Magnetic Resonance (NMR) : H and C NMR resolve benzyl proton environments (e.g., aromatic protons at δ 7.2–7.4 ppm) and confirm substitution patterns .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

- Elemental analysis : Carbon, hydrogen, and nitrogen (CHN) analysis ensures stoichiometric consistency .

Advanced Tip : X-ray crystallography can resolve ambiguities in regiochemistry for crystalline derivatives .

Advanced Research Questions

Q. Q3. What experimental strategies can resolve contradictory antimicrobial activity data for this compound derivatives across bacterial strains?

Methodological Answer: Contradictions in Minimum Inhibitory Concentration (MIC) data may arise from:

- Bacterial strain variability : Test against standardized panels (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) to control for resistance mechanisms .

- Structure-activity relationships (SAR) : Systematically vary benzyl substituents (e.g., electron-withdrawing groups like -CF or -Cl) to correlate electronic effects with activity .

- Membrane permeability assays : Use fluorescent probes (e.g., ethidium bromide uptake) to assess compound penetration in Gram-negative vs. Gram-positive bacteria .

Case Study : Derivatives with 4-chlorobenzyl groups showed enhanced activity against S. aureus (MIC = 8 μg/mL) but reduced efficacy against E. coli (MIC > 64 μg/mL), suggesting hydrophobicity-driven selectivity .

Q. Q4. How can researchers design experiments to elucidate the mechanism of action of this compound in targeting topoisomerase II?

Methodological Answer: Mechanistic studies should integrate biochemical and cellular assays:

- ATP-competitive inhibition assays : Use fluorescence polarization to measure compound binding affinity to the ATP-binding pocket of topoisomerase II .

- DNA relaxation assays : Monitor supercoiled DNA conversion to relaxed forms via agarose gel electrophoresis in the presence of purified enzyme and test compound .

- Cellular validation : Combine with siRNA knockdown of topoisomerase II isoforms (TOP2A/TOP2B) to confirm target specificity in cancer cell lines .

Key Finding : Analogous purine derivatives (e.g., 9-cyclopentyl-N6-substituted compounds) showed IC values < 1 μM in leukemia models, suggesting potent ATP-site inhibition .

Q. Q5. What analytical approaches are suitable for assessing the stability of this compound under physiological conditions?

Methodological Answer: Stability profiling requires:

- High-performance liquid chromatography (HPLC) : Monitor degradation products over time in simulated physiological buffers (e.g., PBS at pH 7.4, 37°C) .

- Mass spectrometry : Identify hydrolytic or oxidative byproducts (e.g., deamination at N6 or benzyl group oxidation) .

- Accelerated stability studies : Use elevated temperatures (40–60°C) to predict shelf-life and storage conditions .

Critical Parameter : Benzyl substituents with electron-donating groups (e.g., -OCH) enhance oxidative stability compared to electron-withdrawing groups .

Data Interpretation and Optimization

Q. Q6. How should researchers address discrepancies in NMR data for this compound derivatives reported across studies?

Methodological Answer: Discrepancies often stem from:

- Solvent effects : Compare spectra acquired in identical solvents (e.g., DMSO-d vs. CDCl) .

- Tautomeric equilibria : Purine derivatives may exhibit pH-dependent tautomerism; control buffer conditions (e.g., neutral pH in DO) .

- Dynamic processes : Variable-temperature NMR can resolve rotational barriers in benzyl groups (e.g., coalescence temperatures for axial-equatorial proton exchange) .

Example : A 4-methoxybenzyl-substituted derivative showed split aromatic signals in CDCl due to restricted rotation, which merged in DMSO-d .

Q. Q7. What computational tools can predict the binding mode of this compound derivatives to biological targets?

Methodological Answer: Use molecular modeling suites (e.g., Schrödinger, AutoDock) for:

- Docking simulations : Align benzyl groups with hydrophobic pockets in target proteins (e.g., kinase ATP-binding sites) .

- Molecular dynamics (MD) : Simulate ligand-protein interactions over 100+ ns to assess stability of binding poses .

- Free energy calculations : MM-GBSA or MM-PBSA methods quantify binding affinities and guide SAR optimization .

Validation : Correlate computational predictions with experimental IC values from enzyme inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.